2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 332099-01-1
VCID: VC3796726
InChI: InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-5-4-7(10)14-8(5)11-6/h3-4,11H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=C(N1)SC(=C2)Cl
Molecular Formula: C9H8ClNO2S
Molecular Weight: 229.68 g/mol

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester

CAS No.: 332099-01-1

Cat. No.: VC3796726

Molecular Formula: C9H8ClNO2S

Molecular Weight: 229.68 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester - 332099-01-1

Specification

CAS No. 332099-01-1
Molecular Formula C9H8ClNO2S
Molecular Weight 229.68 g/mol
IUPAC Name ethyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate
Standard InChI InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-5-4-7(10)14-8(5)11-6/h3-4,11H,2H2,1H3
Standard InChI Key IQXHZVYDWBMTFS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1)SC(=C2)Cl
Canonical SMILES CCOC(=O)C1=CC2=C(N1)SC(=C2)Cl

Introduction

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester is a heterocyclic compound of significant interest in synthetic organic chemistry and pharmaceutical research. This compound features a fused thieno-pyrrole system with a chlorine substituent and an ethyl ester functional group, making it a versatile intermediate for chemical synthesis and potential bioactive molecule.

Synthesis

The synthesis of 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester typically involves multi-step reactions starting from commercially available precursors. One common method includes:

  • Formation of the thieno-pyrrole core via cyclization reactions.

  • Introduction of the chlorine atom through electrophilic substitution.

  • Esterification of the carboxylic acid group to yield the ethyl ester derivative.

This synthetic pathway allows for modifications in the functional groups, enabling researchers to explore derivatives with enhanced properties.

Applications

The compound has potential applications in various fields:

  • Pharmaceutical Research: The thieno-pyrrole scaffold is known for its bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Chemical Intermediates: It serves as a precursor for synthesizing more complex heterocyclic compounds.

  • Material Science: The unique electronic properties of the thieno-pyrrole system make it suitable for organic electronics.

Analytical Data

Characterization of this compound is critical for confirming its structure and purity. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR spectra provide insights into the hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as esters (C=OC=O) and heteroatoms (SS, ClCl).

  • Elemental Analysis:

    • Verifies the composition of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine.

Limitations and Challenges

Despite its potential, there are challenges associated with this compound:

  • Limited solubility in certain solvents can restrict its application range.

  • Stability under various conditions needs further investigation to ensure practical usability.

Future Directions

Research on 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester could focus on:

  • Exploring derivatives with improved pharmacological profiles.

  • Investigating its role in organic semiconductors for advanced materials.

  • Developing scalable and eco-friendly synthesis methods.

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